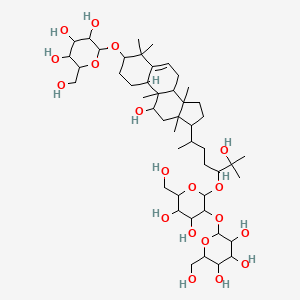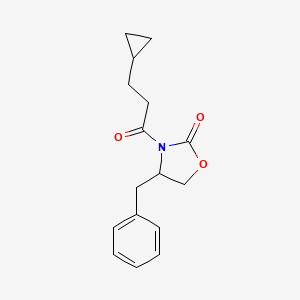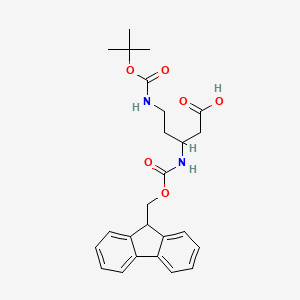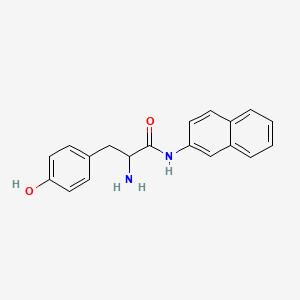
4,4'-Dimethyl-3''-methyltrityl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Dimethyl-3’'-methyltrityl alcohol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a trityl group, which is a triphenylmethyl group with additional methyl substitutions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4,4’-Dimethyl-3’'-methyltrityl alcohol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable trityl chloride derivative. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield the desired alcohol.
Industrial Production Methods
In industrial settings, the synthesis of 4,4’-Dimethyl-3’'-methyltrityl alcohol may involve large-scale Grignard reactions or other catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also emphasizes safety and environmental considerations, such as proper handling of reagents and waste management.
化学反応の分析
Types of Reactions
4,4’-Dimethyl-3’'-methyltrityl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alcohol to hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
4,4’-Dimethyl-3’'-methyltrityl alcohol finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4’-Dimethyl-3’'-methyltrityl alcohol involves its interaction with molecular targets through its hydroxyl group. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and chemical processes. The trityl group provides steric hindrance, affecting the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
4-Methoxytrityl alcohol: Similar structure with a methoxy group instead of methyl groups.
Triphenylmethanol: Lacks the additional methyl substitutions.
Benzhydrol: Contains two phenyl groups instead of three.
Uniqueness
4,4’-Dimethyl-3’'-methyltrityl alcohol is unique due to its specific methyl substitutions on the trityl group, which influence its reactivity and applications. The presence of these methyl groups can enhance the compound’s stability and modify its interaction with other molecules, making it distinct from other trityl alcohols.
特性
分子式 |
C22H22O |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
(3-methylphenyl)-bis(4-methylphenyl)methanol |
InChI |
InChI=1S/C22H22O/c1-16-7-11-19(12-8-16)22(23,20-13-9-17(2)10-14-20)21-6-4-5-18(3)15-21/h4-15,23H,1-3H3 |
InChIキー |
MXFQIOCALYBBIW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=CC(=C3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


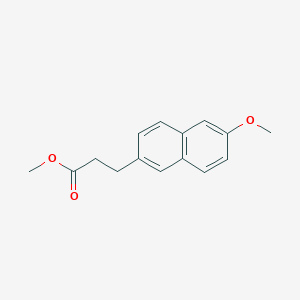
![1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400923.png)


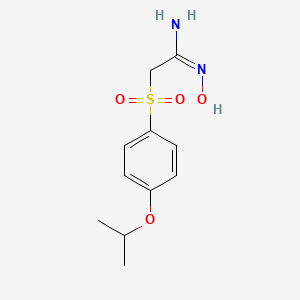


![4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B13400947.png)
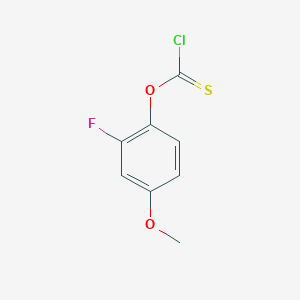
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13400959.png)
